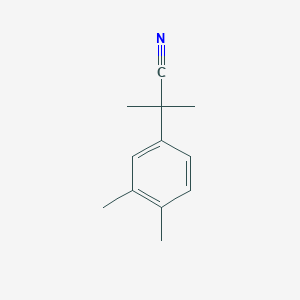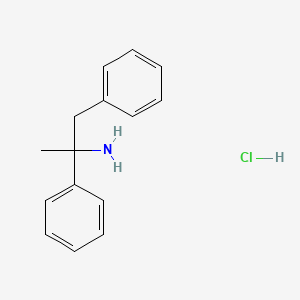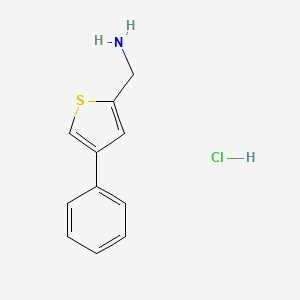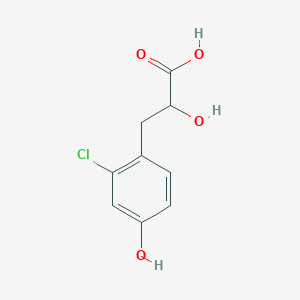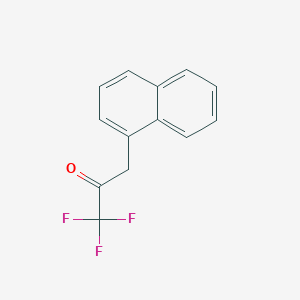
Naphthyltrifluoroacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthyltrifluoroacetone, also known as 1-(2-naphthoyl)-3,3,3-trifluoroacetone, is an organic compound characterized by the presence of a naphthyl group attached to a trifluoroacetone moiety. This compound is notable for its applications in organic synthesis and its role as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthyltrifluoroacetone can be synthesized through the reaction of 2-naphthoyl chloride with trifluoroacetone in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the trifluoroacetone.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Naphthyltrifluoroacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyltrifluoroacetic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Naphthyltrifluoroacetic acid.
Reduction: this compound alcohol.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthyltrifluoroacetone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for pharmaceuticals and as a probe in biochemical assays.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which naphthyltrifluoroacetone exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include transition metals such as iron, copper, and nickel, which play crucial roles in the catalytic processes.
Comparison with Similar Compounds
Naphthyltrifluoroacetone can be compared with other trifluoroacetone derivatives:
1-Phenyl-3,3,3-trifluoroacetone: Similar in structure but with a phenyl group instead of a naphthyl group, leading to different reactivity and applications.
1-(2-Thienyl)-3,3,3-trifluoroacetone: Contains a thienyl group, which imparts distinct electronic properties and reactivity.
1-(2-Pyridyl)-3,3,3-trifluoroacetone: The pyridyl group introduces nitrogen into the structure, affecting its coordination chemistry and biological activity.
This compound is unique due to the presence of the naphthyl group, which provides a larger aromatic system compared to phenyl or thienyl groups, influencing its electronic properties and interactions with metal ions.
Properties
Molecular Formula |
C13H9F3O |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-naphthalen-1-ylpropan-2-one |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)12(17)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
InChI Key |
RPKDJVZDOJNHHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13540591.png)
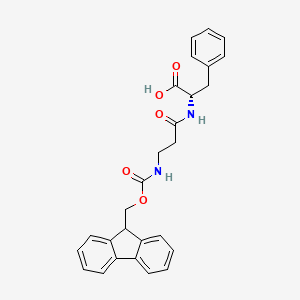
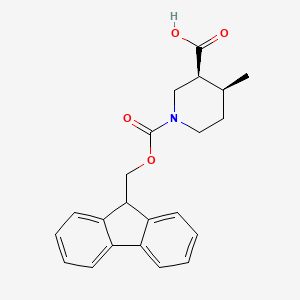
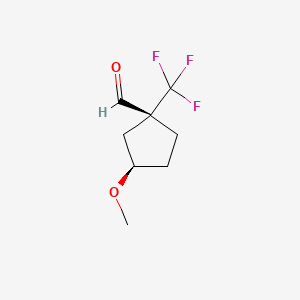
![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
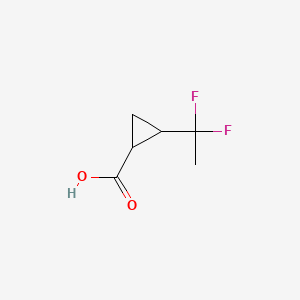
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
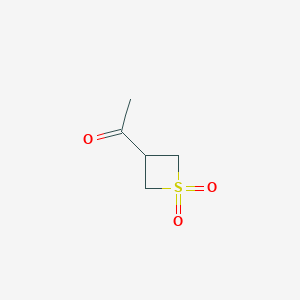
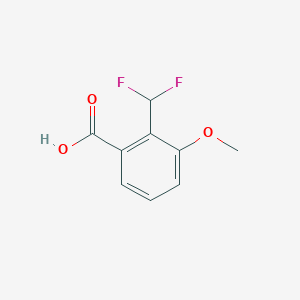
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)
